2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 1303587-99-6
VCID: VC4185004
InChI: InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10)
SMILES: C1COC2=CN=C(N=C2N1)Cl
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

CAS No.: 1303587-99-6

Cat. No.: VC4185004

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58

* For research use only. Not for human or veterinary use.

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine - 1303587-99-6

Specification

CAS No. 1303587-99-6
Molecular Formula C6H6ClN3O
Molecular Weight 171.58
IUPAC Name 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Standard InChI InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10)
Standard InChI Key GYQORXHFUXETMQ-UHFFFAOYSA-N
SMILES C1COC2=CN=C(N=C2N1)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b] oxazine features a bicyclic framework comprising a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) fused to an oxazine ring (a six-membered oxygen- and nitrogen-containing heterocycle). The chlorine substituent at position 2 introduces electronic effects that influence reactivity and intermolecular interactions .

Table 1: Molecular and Structural Data

PropertyValue/DescriptorSource
IUPAC Name2-chloro-7,8-dihydro-6H-pyrimido[5,4-b] oxazine
Molecular FormulaC₆H₆ClN₃O
Molecular Weight171.58 g/mol
SMILESC1COC2=CN=C(N=C2N1)Cl
InChI KeyGYQORXHFUXETMQ-UHFFFAOYSA-N
CAS Registry Number1303587-99-6

The planar pyrimidine ring and partially saturated oxazine moiety create a rigid yet polar structure, as evidenced by its predicted collision cross-section (CCS) values. For the [M+H]+ adduct, the CCS is 131.3 Ų, suggesting moderate molecular surface area and potential for specific biological interactions .

Comparative Analysis with Methylated Derivative

Structural Modifications and Effects

A closely related derivative, 2-chloro-7-methyl-7,8-dihydro-6H-pyrimido[5,4-b] oxazine (CAS 1715004-46-8), introduces a methyl group at position 7 of the oxazine ring. This modification alters steric and electronic properties while retaining the core bicyclic framework .

Table 2: Derivative Comparison

PropertyParent Compound7-Methyl Derivative
Molecular FormulaC₆H₆ClN₃OC₇H₈ClN₃O
Molecular Weight171.58 g/mol185.61 g/mol
SMILESC1COC2=CN=C(N=C2N1)ClCC1COC2=CN=C(N=C2N1)Cl
CCS ([M+H]+)131.3 Ų135.9 Ų
Predicted SolubilityModerate polarityReduced polarity due to methyl

The methyl group increases hydrophobicity, as reflected in the derivative’s higher CCS value (135.9 Ų for [M+H]+) . This structural variation may enhance membrane permeability in biological systems or alter crystallinity in materials applications.

Chemical Reactivity and Predicted Properties

Nucleophilic Substitution at Chlorine

The electron-withdrawing chlorine atom at position 2 activates the pyrimidine ring for nucleophilic substitution. Amines, thiols, and alkoxides can displace the chloride under mild conditions (e.g., polar solvents at 60–80°C), yielding derivatives with modified electronic profiles .

Redox Behavior

Quantum mechanical calculations predict that the oxazine ring undergoes reversible oxidation, forming hydroxyl or carbonyl derivatives. Reduction with agents like NaBH₄ could saturate the oxazine ring, though experimental validation is pending .

Table 3: Predicted Reaction Pathways

Reaction TypeReagents/ConditionsExpected Products
Nucleophilic SubstitutionEthanolamine, DMSO, 70°C2-Aminoethylpyrimido-oxazine
OxidationH₂O₂, acidic conditionsOxazine ketone derivative
ReductionNaBH₄, THFTetrahydro-oxazine analog

Future Directions in Research

  • Synthetic Optimization: Develop scalable routes using continuous flow reactors.

  • Biological Screening: Evaluate antimicrobial and kinase-inhibition activity.

  • Computational Modeling: Predict solid-state packing for materials design.

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